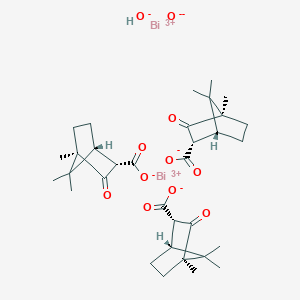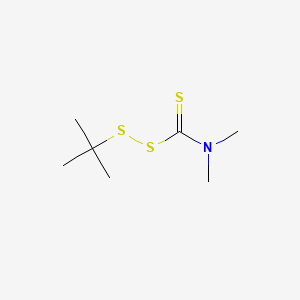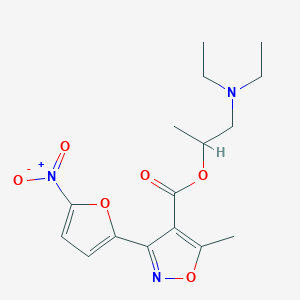
Bis(2,2,2-trichloroethyl) phosphorochloridite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,2,2-trichloroethyl) phosphorochloridite is a chemical compound with the molecular formula C4H4Cl7O2P. It is known for its use in various chemical reactions and applications, particularly in the field of organic synthesis. The compound is characterized by its high reactivity due to the presence of multiple chlorine atoms and a phosphorochloridite group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(2,2,2-trichloroethyl) phosphorochloridite can be synthesized through the reaction of 2,2,2-trichloroethanol with phosphorus trichloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:
2 Cl3CCH2OH+PCl3→(Cl3CCH2O)2PCl+2 HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed under controlled temperatures and pressures. The reaction is usually carried out in the presence of a solvent such as toluene to facilitate the mixing and reaction of the components. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Bis(2,2,2-trichloroethyl) phosphorochloridite undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as alcohols or amines.
Oxidation Reactions: The compound can be oxidized to form phosphorochloridate derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form phosphoric acid derivatives and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as bis(2,2,2-trichloroethyl) phosphorochloridate or bis(2,2,2-trichloroethyl) phosphoramidate can be formed.
Oxidation Products: Phosphorochloridate derivatives are the major products of oxidation reactions.
Hydrolysis Products: Phosphoric acid derivatives and hydrochloric acid are formed during hydrolysis.
Scientific Research Applications
Bis(2,2,2-trichloroethyl) phosphorochloridite has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of nucleoside analogs and other phosphorus-containing compounds.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into the compound’s potential as a precursor for drug development is ongoing.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of bis(2,2,2-trichloroethyl) phosphorochloridite involves its high reactivity due to the presence of multiple chlorine atoms and a phosphorochloridite group. The compound can readily undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. This reactivity makes it a valuable intermediate in the synthesis of various organic compounds.
Comparison with Similar Compounds
Similar Compounds
- Bis(2,2,2-trichloroethyl) phosphorochloridate
- Bis(2,2,2-trichloroethyl) phosphoramidate
- Bis(2,2,2-trichloroethyl) phosphorothioate
Uniqueness
Bis(2,2,2-trichloroethyl) phosphorochloridite is unique due to its specific reactivity profile, which is influenced by the presence of the phosphorochloridite group. This makes it particularly useful in certain types of organic synthesis reactions where other similar compounds may not be as effective.
Properties
CAS No. |
41662-41-3 |
|---|---|
Molecular Formula |
C4H4Cl7O2P |
Molecular Weight |
363.2 g/mol |
IUPAC Name |
chloro-bis(2,2,2-trichloroethoxy)phosphane |
InChI |
InChI=1S/C4H4Cl7O2P/c5-3(6,7)1-12-14(11)13-2-4(8,9)10/h1-2H2 |
InChI Key |
OPIFVIONPVPSHF-UHFFFAOYSA-N |
Canonical SMILES |
C(C(Cl)(Cl)Cl)OP(OCC(Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-1,3,4,4a,5,9b-hexahydroindeno[1,2-c]pyridin-5-ol](/img/structure/B13746046.png)


![2-Naphthalenecarboxamide, 4-[(5-chloro-2-methylphenyl)azo]-3-hydroxy-N-(2-methylphenyl)-](/img/structure/B13746076.png)

![butyl-[4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)-3-propoxyphenyl]azanium;dichloride](/img/structure/B13746082.png)

![3-[9-(2-Carboxyethyl)-20,21-bis(methoxycarbonyl)-15-(1-methoxyethyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaen-5-yl]propanoic acid](/img/structure/B13746091.png)


![Yttrate(1-), [(ethylenedinitrilo)tetraacetato]-, sodium](/img/structure/B13746117.png)

![2-[(2S)-7-iodo-4-methyl-3-oxo-2,5-dihydro-1H-1,4-benzodiazepin-2-yl]acetic acid](/img/structure/B13746125.png)

